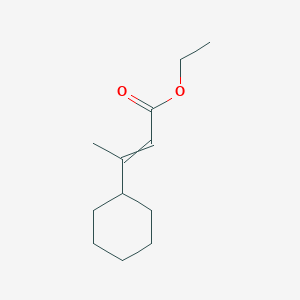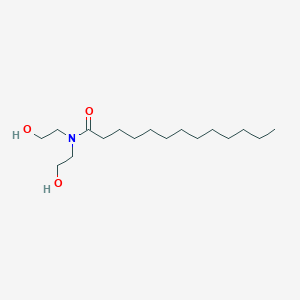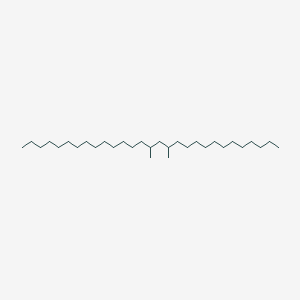
13,15-Dimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,15-Dimethylnonacosane is a chemical compound with the molecular formula C31H64. It is a type of hydrocarbon, specifically an alkane, characterized by its long carbon chain and the presence of two methyl groups at the 13th and 15th positions. This compound is part of a broader class of dimethyl-branched alkanes, which are often found in natural sources such as plant waxes and insect cuticles .
Preparation Methods
The synthesis of 13,15-Dimethylnonacosane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor with methyl groups at the desired positions. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of unsaturated precursors or the use of organometallic reagents to achieve the desired methylation.
Chemical Reactions Analysis
13,15-Dimethylnonacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones at the methylated positions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), converting any unsaturated intermediates back to the fully saturated alkane.
Scientific Research Applications
13,15-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behaviors of long-chain hydrocarbons, including their phase transitions and interactions with other molecules.
Biology: This compound is found in the cuticular waxes of insects and plants, where it plays a role in waterproofing and protection against environmental stressors.
Medicine: Research into the biological activities of this compound and related compounds may lead to the development of new pharmaceuticals or bioactive agents.
Mechanism of Action
The mechanism of action of 13,15-Dimethylnonacosane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it may act as a pheromone by binding to specific receptors on the antennae, triggering behavioral responses such as mating or aggregation .
Comparison with Similar Compounds
13,15-Dimethylnonacosane can be compared with other dimethyl-branched alkanes, such as:
13,17-Dimethylnonacosane: Similar in structure but with methyl groups at the 13th and 17th positions, affecting its physical properties and biological activities.
3,11-Dimethylnonacosane: Found in insect cuticles and known for its role in chemical communication as a sex pheromone.
5,11-Dimethylnonacosane: Another variant with different methyl group positions, leading to unique interactions and functions in biological systems.
Each of these compounds has unique properties and applications, highlighting the importance of methyl group positioning in determining the behavior and utility of long-chain hydrocarbons.
Properties
CAS No. |
76275-82-6 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
13,15-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-31(4)29-30(3)27-25-23-21-19-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
FQODZRQUAUIXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




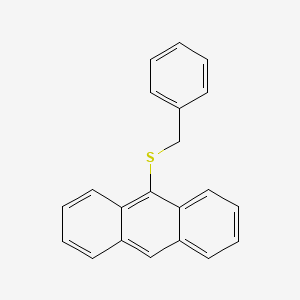
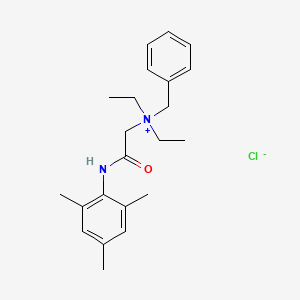
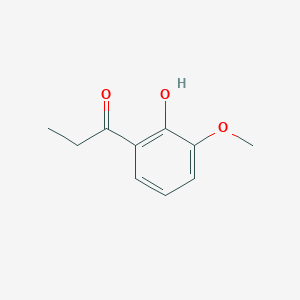
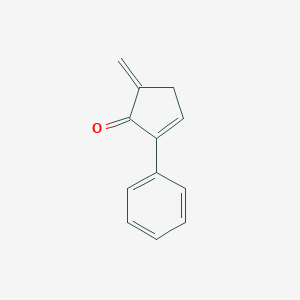

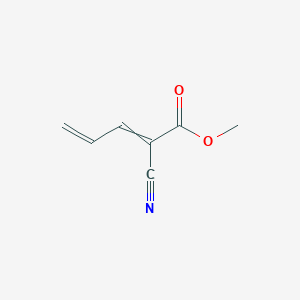
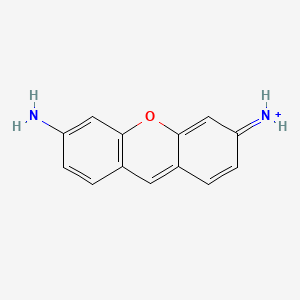
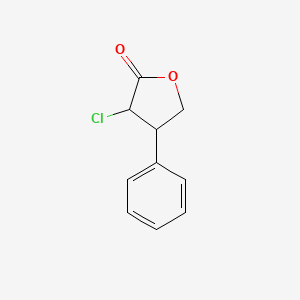
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

